molecular formula C5H4O2S B3255181 3,4-Methylenedioxythiophene CAS No. 251-37-6

3,4-Methylenedioxythiophene

Cat. No. B3255181
CAS RN: 251-37-6
M. Wt: 128.15 g/mol
InChI Key: AVBCFBRGFCGJKX-UHFFFAOYSA-N
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Description

3,4-Ethylenedioxythiophene (EDOT) is an organosulfur compound with the formula C2H4O2C4H2S . The molecule consists of thiophene, substituted at the 3 and 4 positions with an ethylene glycolyl unit . It is a colorless viscous liquid . EDOT is the precursor to the polymer PEDOT, which is found in electrochromic displays, photovoltaics, electroluminescent displays, printed wiring, and sensors .


Synthesis Analysis

The most common method for constructing the ethylene fragment of EDOT is to replace the 3,4-dimethoxy group of thiophene with ethylene glycol or glycerol residues, followed by cyclization . EDOT is often prepared from C4 precursors such as butanediol and butadiene via routes that produce the thiophene and dioxane rings in separate steps .


Molecular Structure Analysis

The molecular structure of EDOT consists of a thiophene ring, substituted at the 3 and 4 positions with an ethylene glycolyl unit . The chemical formula is C6H6O2S .


Chemical Reactions Analysis

EDOT is converted into the conducting polymer PEDOT by oxidation . The mechanism for this conversion begins with the production of the radical cation [EDOT]+, which attacks a neutral EDOT molecule followed by deprotonation. Further similar steps result in the dehydropolymerization .


Physical And Chemical Properties Analysis

EDOT is a colorless viscous liquid . It has a density of 1.34 g/cm3, a melting point of 10.5 °C, and a boiling point of 225 °C . Its solubility in water is 2.1 g/L .

Scientific Research Applications

Enhancing Polymer Photodetector Sensitivity

Modified 3,4-ethylenedioxythiophene is used as a conjugated side chain in polymers to significantly reduce the dark current of polymer photodetectors without much decrease in photovoltaic properties. This enhances detectivity and can be applied to various conjugated polymers covering a photoresponse range from UV to NIR (Zhang et al., 2015).

Catalytic and Electro-Oxidation Applications

Poly(3,4-ethylenedioxythiophene) is used to immobilize metal particle catalysts and reagents for catalytic activities, such as hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride (Sivakumar & Phani, 2011).

Sensor Technology

Poly 3,4-ethylenedioxythiophene (PEDOT) and zirconia nanoparticles composite modified sensors are developed for detecting substances like methyl parathion. These sensors offer high sensitivity, selectivity, and reproducibility (Zhou et al., 2019).

Conductivity Enhancement in PEDOT Films

The most known and used conductive polymer, PEDOT, shows potential for organic electronics, photovoltaics, and thermoelectric applications. Studies have led to significant conductivity enhancements by controlling crystallization of PEDOT chains and dopant engineering (Gueye et al., 2016).

Bioelectronic Interfaces

3D poly(3,4-ethylenedioxythiophene)-based bioelectronic interfaces with varied surface chemical properties and high electrical conductivity are used for capturing circulating tumor cells (CTCs), functioning as efficient clinical diagnostic and therapeutic platforms (Hsiao et al., 2014).

Electronic and Optic Applications

PEDOT and its composites are utilized in fast response sensors, moisture monitoring, and supercapacitors due to their high conductivity and versatile applications (Zhang et al., 2019).

Safety And Hazards

EDOT is classified as a hazardous substance . It is harmful if swallowed, toxic in contact with skin, and causes serious eye irritation . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

thieno[3,4-d][1,3]dioxole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4O2S/c1-4-5(2-8-1)7-3-6-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBCFBRGFCGJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CSC=C2O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

126213-52-3
Details Compound: Poly(3,4-methylenedioxythiophene)
Record name Poly(3,4-methylenedioxythiophene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126213-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20620062
Record name 2H-Thieno[3,4-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Methylenedioxythiophene

CAS RN

251-37-6
Record name 2H-Thieno[3,4-d][1,3]dioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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